molecular formula C22H20N4O4S2 B2868989 N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 900009-02-1

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2868989
CAS No.: 900009-02-1
M. Wt: 468.55
InChI Key: WIHIXBJFYBSEBI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a novel synthetic compound of significant interest in oncology research, particularly as a potential tubulin polymerization inhibitor. Its molecular design integrates a 3,4,5-trimethoxyphenyl moiety, a structural feature commonly associated with compounds that bind to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This mechanism is a validated strategy for anticancer drug development, as seen in well-studied agents like combretastatin A-4. The compound's core structure, featuring a pyridazine scaffold linked via a thioether bridge to a benzothiazole-acetamide group, is designed to enhance target affinity and metabolic stability. Preliminary research on closely related analogs suggests this compound exhibits potent antiproliferative activity against a diverse panel of human cancer cell lines. Its primary research value lies in its utility as a chemical tool to investigate mitotic arrest, the molecular mechanisms of apoptosis induction, and the downstream effects of vascular disruption in tumor models. Further investigation is focused on elucidating its precise binding interactions with tubulin and its efficacy in in vivo models of multidrug-resistant cancers, positioning it as a promising lead candidate for the development of next-generation antimitotic therapeutics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-28-16-10-13(11-17(29-2)21(16)30-3)14-8-9-20(26-25-14)31-12-19(27)24-22-23-15-6-4-5-7-18(15)32-22/h4-11H,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHIXBJFYBSEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the pyridazine ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling of the benzo[d]thiazole and pyridazine rings: This step involves the formation of a thioether linkage between the two rings, typically using a thiol reagent and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the trimethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where the trimethoxyphenyl group is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole or pyridazine derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The pyridazine core in the target compound differentiates it from analogs with quinazoline, thiadiazole, or pyrimidinone cores. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Activity (GI₅₀/MGI%) Reference
Target Compound Pyridazine 3,4,5-Trimethoxyphenyl, benzothiazole Not explicitly reported (inferred potent)
Compound 15 () Acrylonitrile Benzo[d]thiazol-2-yl, trimethoxyphenyl GI₅₀: 0.021–12.2 μM (94% inhibition)
Compound A () Quinazoline Benzyl, trimethoxyphenyl GI₅₀: 7.24 mM
Compound 6d () Thiadiazole 6-Nitrobenzothiazole, phenylurea IC₅₀: 0.12 μM (VEGFR-2 inhibition)
Compound 20 () Pyrimidinone 4-Methoxybenzyl, trifluoromethyl Not explicitly reported

Key Observations :

  • Pyridazine-based compounds (e.g., target compound) may offer improved solubility and binding flexibility compared to rigid quinazoline cores .
  • The acrylonitrile derivative (Compound 15, ) demonstrates exceptional potency, suggesting that electronic properties of the linker significantly influence activity .

Substituent Effects on the Acetamide Nitrogen

The 3,4,5-trimethoxyphenyl group on the target compound’s acetamide nitrogen is compared to other substituents:

Compound Name (Evidence) Substituent on Acetamide MGI% or GI₅₀ Activity Trend
Compound 7 () 4-Chlorophenyl MGI%: 47% High activity
Compound 10 () 3,4,5-Trimethoxyphenyl MGI%: 24% Moderate activity
Compound 15 () Acrylonitrile linkage GI₅₀: 0.021–12.2 μM Very high activity
Compound 6d () 3-Phenylurea IC₅₀: 0.12 μM (VEGFR-2) Targeted kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 7) enhance antitumor activity compared to electron-donating trimethoxyphenyl groups .
  • The 3,4,5-trimethoxyphenyl group may improve pharmacokinetic properties (e.g., bioavailability) despite moderate MGI% values .

Molecular Docking and Mechanism Insights

  • VEGFR-2 Inhibition () : Compound 6d binds to the ATP-binding pocket of VEGFR-2 via hydrogen bonds with Cys917 and hydrophobic interactions with the benzothiazole nitro group .
  • Quinazoline Derivatives () : Compound C (GI₅₀ = 3.16 mM) interacts with tubulin’s colchicine-binding site, disrupting microtubule assembly .
  • Target Compound (Inferred): The pyridazine and trimethoxyphenyl groups likely target similar kinase or tubulin domains, with the thioacetamide bridge acting as a hydrogen-bond donor.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a pyridazine structure through a thioether linkage. The presence of methoxy groups enhances its solubility and biological activity. The synthetic route typically involves multi-step organic reactions, including:

  • Formation of the benzothiazole nucleus .
  • Synthesis of pyridazine derivatives .
  • Thioether formation through nucleophilic substitution .

The synthesis can be optimized using various reagents and conditions to improve yield and purity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). These compounds often induce apoptosis and cell cycle arrest at specific concentrations (e.g., 1–4 μM) .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of specific enzymes or receptors associated with tumor growth.
  • Modulation of signaling pathways related to apoptosis and inflammation.

Comparative Studies

A comparative analysis with other benzothiazole derivatives reveals that modifications to the benzothiazole nucleus can enhance biological activity. For example, compounds with additional methoxy groups or different substituents on the pyridazine ring often exhibit improved anticancer efficacy .

Example 1: Anticancer Efficacy

A study focused on a related benzothiazole derivative demonstrated an IC50 value of 4.01 μM against the ME-180 cervical cancer cell line, indicating potent cytotoxic activity . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing anticancer properties.

Example 2: Anti-inflammatory Effects

Another investigation reported that certain benzothiazole derivatives significantly inhibited the expression of inflammatory markers in vitro. The results suggest that these compounds could serve as potential therapeutic agents for treating inflammatory diseases .

Table 1: Biological Activity Summary

Compound NameCell Line TestedIC50 (μM)Activity Type
Compound B7A4311.0Anticancer
Compound C12MCF-74.01Anticancer
Compound D5HL603.5Apoptosis induction
Compound E8U9372.0Cytokine inhibition

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionActivation of caspase pathways
Cytokine InhibitionSuppression of IL-6 and TNF-α production
Cell Cycle ArrestG1/S phase arrest in cancer cells

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